Reproxalap

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

Properties

IUPAC Name |

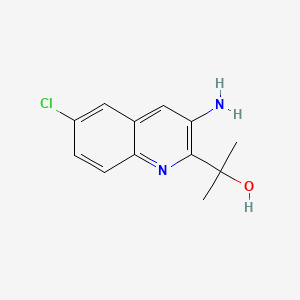

2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c1-12(2,16)11-9(14)6-7-5-8(13)3-4-10(7)15-11/h3-6,16H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHFUVLKYSQIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C2C=C(C=CC2=N1)Cl)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916056-79-6 | |

| Record name | Reproxalap [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916056796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reproxalap | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REPROXALAP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0GIZ22IJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Reproxalap: A Technical Deep Dive into its Novel Mechanism of Action in Ocular Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reproxalap is a first-in-class, small-molecule covalent inhibitor of Reactive Aldehyde Species (RASP), a group of pro-inflammatory mediators implicated in the pathophysiology of various ocular inflammatory diseases, including dry eye disease and allergic conjunctivitis. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, detailing its interaction with RASP and the subsequent downstream effects on key inflammatory signaling pathways. This document synthesizes preclinical and clinical data to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field of ophthalmology.

Introduction: The Role of Reactive Aldehyde Species in Ocular Inflammation

Ocular surface inflammation is a complex biological process orchestrated by a multitude of signaling molecules and pathways. A growing body of evidence has identified Reactive Aldehyde Species (RASP) as key upstream mediators in the inflammatory cascade.[1] RASP, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE), are highly reactive electrophilic molecules generated as byproducts of lipid peroxidation and other metabolic processes. In the eye, elevated levels of RASP are associated with inflammatory conditions like dry eye disease and allergic conjunctivitis.[2]

These aldehydes readily form covalent adducts with cellular macromolecules, including proteins, lipids, and nucleic acids. This adduction can lead to cellular dysfunction and the activation of pro-inflammatory signaling pathways, perpetuating a cycle of inflammation and cellular damage.

This compound's Core Mechanism: Covalent Inhibition of RASP

This compound's primary mechanism of action is the direct and covalent binding to and sequestration of RASP.[1][3] By acting as a RASP scavenger, this compound effectively neutralizes these toxic aldehydes, preventing their interaction with biological targets and thereby mitigating their pro-inflammatory effects. This upstream intervention represents a novel therapeutic approach in ocular inflammation, targeting a key instigator of the inflammatory cascade.

Downstream Signaling Pathways Modulated by this compound

The sequestration of RASP by this compound leads to the attenuation of several critical downstream inflammatory signaling pathways. The most well-documented of these are the NF-κB and NLRP3 inflammasome pathways.

Inhibition of NF-κB Activation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. RASP are known to activate the NF-κB pathway. While the precise molecular steps are still under investigation, it is hypothesized that RASP-induced protein modifications can trigger the signaling cascade that leads to the phosphorylation and degradation of IκB, the inhibitory subunit of NF-κB. This allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.

This compound, by scavenging RASP, prevents the initial trigger for this cascade, thereby inhibiting NF-κB activation and the subsequent release of inflammatory mediators.[1][4]

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.

Inhibition of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines such as IL-1β and IL-18 into their active forms. RASP have been identified as potent activators of the NLRP3 inflammasome.

This compound's RASP-scavenging activity prevents the activation of the NLRP3 inflammasome, leading to a reduction in the maturation and release of key inflammatory cytokines.[1][4]

Figure 2: this compound's Inhibition of the NLRP3 Inflammasome Pathway.

Quantitative Data Summary

The clinical development program for this compound has generated a substantial amount of quantitative data supporting its efficacy in ocular inflammatory diseases. The following tables summarize key findings from pivotal clinical trials.

Table 1: Efficacy of this compound in Allergic Conjunctivitis (INVIGORATE Phase 3 Trial)

| Endpoint | This compound 0.25% | Vehicle | p-value |

| Ocular Itching Score Reduction (110-210 min) | Statistically significant reduction across all 11 prespecified comparisons | - | <0.0001 for each comparison[1][5] |

| Mean Change from Baseline in Ocular Itching | -0.50 (SE: 0.03) | - | <0.001[1][6] |

| Investigator-Assessed Ocular Redness | Statistically significant reduction from baseline | - | 0.004[5] |

| Mean Change from Baseline in Ocular Redness | -0.14 (SE: 0.01) | - | <0.001[1][6] |

Table 2: Efficacy of this compound in Dry Eye Disease (Phase 3 Chamber Trial)

| Endpoint | This compound 0.25% | Vehicle | p-value |

| Ocular Discomfort (80-100 min in chamber) | Statistically superior to vehicle | - | 0.004 |

| Ocular Redness | Statistically significant reduction | - | Not explicitly stated |

Experimental Protocols

The clinical efficacy of this compound has been evaluated in well-controlled clinical trials utilizing standardized models of ocular inflammation.

Allergic Conjunctivitis: Allergen Chamber Model

The INVIGORATE and INVIGORATE-2 Phase 3 trials employed a controlled allergen chamber to simulate real-world allergen exposure.

-

Study Design: Randomized, double-masked, vehicle-controlled, crossover trial.

-

Patient Population: Patients with a history of allergic conjunctivitis and a positive skin test to a specific allergen (e.g., ragweed pollen).

-

Methodology:

-

Patients are exposed to a controlled concentration of aerosolized allergen in an environmental chamber for a specified duration (e.g., 3.5 hours).

-

This compound (0.25% ophthalmic solution) or vehicle is administered at the start of the allergen exposure and at a subsequent time point (e.g., 90 minutes).

-

Primary and secondary endpoints, including patient-reported ocular itching and investigator-assessed ocular redness, are evaluated at multiple time points throughout the exposure period.

-

Figure 3: Experimental Workflow for the Allergen Chamber Model.

Dry Eye Disease: Controlled Environmental Chamber

Phase 3 trials in dry eye disease utilized a controlled environmental chamber to induce ocular discomfort and other signs and symptoms of the condition.

-

Study Design: Randomized, double-masked, vehicle-controlled trial.

-

Patient Population: Patients diagnosed with dry eye disease.

-

Methodology:

-

Patients are placed in a controlled environmental chamber with low humidity and high airflow to exacerbate the symptoms of dry eye.

-

This compound (0.25% ophthalmic solution) or vehicle is administered.

-

The primary endpoint, typically ocular discomfort, is assessed at specific time intervals within the chamber.

-

Conclusion

This compound's novel mechanism of action, centered on the covalent inhibition of RASP, positions it as a unique therapeutic agent in the management of ocular inflammatory diseases. By targeting the upstream instigators of inflammation, this compound effectively downregulates key pro-inflammatory pathways, including NF-κB and the NLRP3 inflammasome. The robust clinical data from Phase 3 trials in both allergic conjunctivitis and dry eye disease underscore the therapeutic potential of this innovative approach. For researchers and drug development professionals, the continued exploration of RASP inhibition opens new avenues for the treatment of a wide spectrum of inflammatory conditions.

References

- 1. Aldeyra Therapeutics Achieves Statistical Significance for Primary Endpoint and All Secondary Endpoints in Phase 3 INVIGORATE Clinical Trial of this compound in Allergic Conjunctivitis | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]

- 2. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular this compound, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Shows Promise in Treating Dry Eye Disease by Targeting Ocular Inflammation [trial.medpath.com]

- 4. ir.aldeyra.com [ir.aldeyra.com]

- 5. aldeyra.com [aldeyra.com]

- 6. Randomized Phase 2 Trial of this compound, a Novel Reactive Aldehyde Species Inhibitor, in Patients with Noninfectious Anterior Uveitis: Model for Corticosteroid Replacement - PMC [pmc.ncbi.nlm.nih.gov]

Reproxalap's Modulatory Effect on the NF-κB Signaling Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reproxalap is a first-in-class small-molecule drug candidate that acts as a potent inhibitor of Reactive Aldehyde Species (RASP). RASP, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE), are highly reactive electrophilic molecules generated as byproducts of lipid peroxidation. Elevated levels of RASP are associated with a variety of inflammatory conditions, including ocular diseases like dry eye and allergic conjunctivitis. A key mechanism through which RASP propagate inflammation is by potentiating pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway. This document provides a detailed technical overview of the mechanism by which this compound, through its RASP-inhibiting activity, modulates the NF-κB signaling pathway, thereby exerting its anti-inflammatory effects.

Introduction: The Role of RASP in Inflammation and NF-κB Activation

Reactive Aldehyde Species are recognized as upstream mediators of inflammation.[1] These molecules are not merely markers of oxidative stress but are active signaling molecules that can covalently modify proteins, including key components of inflammatory pathways.[1] The NF-κB family of transcription factors are central regulators of the inflammatory response, controlling the expression of a vast array of pro-inflammatory cytokines, chemokines, and adhesion molecules.

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases the NF-κB heterodimer (typically p50/p65) to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.

RASP have been shown to activate the NF-κB pathway by covalently modifying upstream signaling components, leading to the activation of the IKK complex and subsequent NF-κB activation.[1] By scavenging and neutralizing RASP, this compound effectively removes a key trigger for NF-κB activation, thereby downregulating the inflammatory cascade.

Mechanism of Action: this compound as a RASP Inhibitor

This compound's primary mechanism of action is the covalent binding and sequestration of RASP.[1] This action prevents RASP from interacting with and modifying cellular macromolecules, including proteins involved in the NF-κB signaling pathway. This upstream intervention is a key differentiator of this compound's mechanism compared to many other anti-inflammatory agents that target downstream components of the pathway.

Preclinical Evidence of NF-κB Inhibition

Direct evidence of this compound's effect on NF-κB activation comes from preclinical studies. In a rat cardiomyocyte culture model, this compound was shown to inhibit NF-κB activation and the release of the pro-inflammatory cytokine IL-1β, a known downstream target of NF-κB.[2] While detailed quantitative data from these preclinical studies, such as IC50 values for NF-κB inhibition, are not extensively available in the public domain, this finding provides a clear demonstration of this compound's ability to modulate this critical inflammatory pathway.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway, this compound's proposed mechanism of intervention, and a generalized workflow for assessing NF-κB activation.

Caption: this compound's modulation of the NF-κB signaling pathway.

Caption: Generalized workflow for assessing NF-κB activation.

Quantitative Data Summary

As of the date of this document, publicly available, peer-reviewed literature does not contain specific quantitative data such as IC50 values or dose-response curves for the direct inhibition of NF-κB activation by this compound. The primary evidence is qualitative, based on the demonstrated reduction of NF-κB activation in preclinical cell culture models.[2]

Clinical data has focused on downstream inflammatory markers and clinical endpoints in diseases like dry eye and allergic conjunctivitis. For example, in a Phase 2a trial in dry eye disease, treatment with this compound resulted in a statistically significant reduction in tear levels of malondialdehyde (MDA), a key RASP, after 28 days of therapy.[1] This reduction in an upstream activator of NF-κB provides indirect clinical evidence of the drug's mechanism.

Detailed Experimental Protocols

Detailed, step-by-step protocols for the specific preclinical experiments demonstrating this compound's inhibition of NF-κB activation are not publicly available. However, based on standard laboratory practices for assessing NF-κB activation, a likely methodology would involve the following steps:

Objective: To determine the effect of this compound on NF-κB activation in a relevant cell line (e.g., rat cardiomyocytes).

Materials:

-

Rat cardiomyocyte cell line

-

Cell culture medium and supplements

-

Recombinant rat IL-1β (or other inflammatory stimulus)

-

This compound (various concentrations)

-

Vehicle control (e.g., DMSO)

-

Nuclear extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels and buffers

-

PVDF membranes

-

Primary antibody against NF-κB p65 subunit

-

Secondary HRP-conjugated antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Protocol:

-

Cell Culture: Plate rat cardiomyocytes in 6-well plates and grow to 80-90% confluency.

-

Starvation: Serum-starve the cells for 12-24 hours prior to treatment.

-

Pre-treatment: Treat the cells with varying concentrations of this compound or vehicle for 1-2 hours.

-

Stimulation: Stimulate the cells with a pro-inflammatory agent such as IL-1β (e.g., 10 ng/mL) for a predetermined time (e.g., 30-60 minutes) to induce NF-κB activation.

-

Cell Lysis and Fractionation: Wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA protein assay.

-

Western Blotting: a. Separate equal amounts of nuclear protein (e.g., 20-30 µg) on a 10% SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody against the NF-κB p65 subunit overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensity for p65 in the nuclear fractions. A decrease in the nuclear p65 signal in this compound-treated cells compared to vehicle-treated, stimulated cells would indicate inhibition of NF-κB translocation.

Conclusion

This compound represents a novel therapeutic approach to inflammatory diseases by targeting upstream mediators of inflammation, the Reactive Aldehyde Species. Its mechanism of action, the sequestration of RASP, leads to the downstream modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response. Preclinical evidence has demonstrated this compound's ability to inhibit NF-κB activation. While detailed quantitative data on this direct interaction is limited in the public domain, the strong mechanistic rationale and supporting preclinical and clinical findings underscore the importance of RASP inhibition as a strategy for controlling NF-κB-mediated inflammation. Further research into the specific molecular interactions between this compound, RASP, and the components of the NF-κB pathway will continue to elucidate the full therapeutic potential of this innovative drug candidate.

References

Preclinical Research on Reproxalap for Dry Eye Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reproxalap (formerly known as ADX-102 or NS2) is a first-in-class small-molecule inhibitor of reactive aldehyde species (RASP), which are implicated in the inflammatory cascade of dry eye disease. This technical guide provides a comprehensive overview of the available preclinical data for this compound, focusing on its mechanism of action and findings from relevant animal models of ocular inflammation. While extensive clinical trial data for this compound in dry eye disease is available, detailed preclinical studies in specific dry eye animal models are not widely published in the peer-reviewed literature. This document synthesizes the accessible preclinical information to serve as a resource for the scientific community.

Mechanism of Action: RASP Inhibition

This compound's primary mechanism of action is the covalent binding and sequestration of RASP. RASP, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), are highly reactive molecules that accumulate in response to oxidative stress and inflammation. In the context of dry eye disease, elevated RASP levels on the ocular surface are believed to contribute to the pro-inflammatory state.

By trapping RASP, this compound is thought to inhibit the activation of key inflammatory signaling pathways, including NF-κB and the NLRP3 inflammasome. This, in turn, is expected to reduce the production and release of pro-inflammatory cytokines and chemokines that perpetuate the cycle of dry eye disease.[1][2]

Preclinical Animal Models

Lipopolysaccharide (LPS)-Induced Uveitis in Rats

Clinical trial protocols for this compound mention a rat model of LPS-induced uveitis as part of the preclinical evidence supporting its anti-inflammatory effects.[5] In this model, topical ocular administration of this compound was reported to significantly reduce inflammatory ocular effects.

Experimental Protocol:

While a detailed, peer-reviewed protocol for this specific study with this compound is not available, a general methodology for LPS-induced uveitis in rats is as follows:

-

Animal Model: Lewis rats are commonly used for this model.

-

Induction of Uveitis: A footpad injection of lipopolysaccharide (LPS) is administered to induce an inflammatory response in the eye.[6]

-

Treatment: this compound ophthalmic solution or vehicle would be topically administered to the eyes of the rats at specified concentrations and frequencies.

-

Outcome Measures: Assessment of ocular inflammation is typically performed by scoring clinical signs such as iris hyperemia, miosis, and the presence of inflammatory cells in the anterior chamber. Pro-inflammatory cytokine levels in ocular tissues can also be quantified.

Quantitative Data:

Specific quantitative data from the this compound LPS-induced uveitis study are not publicly available. The available documents only state a significant reduction in inflammatory ocular effects.

Photorefractive Keratectomy (PRK) in Rabbits

A study investigating the effect of NS2 (an earlier designation for this compound) on corneal haze formation following PRK in a rabbit model has been presented.[7] This model is relevant as corneal haze is an inflammatory and fibrotic response to surgical trauma.

Experimental Protocol:

-

Animal Model: New Zealand White Rabbits (n=18 eyes per group).

-

Treatment: One drop of 0.5% NS2 or vehicle was administered bilaterally, four times daily (QID), for 3 days prior to surgery and for 5 days post-surgery.

-

Surgical Procedure: A 6.0 mm diameter, 150 µm depth corneal ablation was performed using an excimer laser to simulate a PRK procedure.

-

Outcome Measures: Wound closure rate, corneal edema, conjunctival irritation (chemosis and injection), and the progression of haze formation were measured at Days 4, 7, 10, and 14 post-surgery. Corneal haze was scored clinically.

Quantitative Data:

| Time Point | Outcome Measure | NS2 (0.5%) | Vehicle | p-value |

| Day 4 | Corneal Haze Score | No significant difference | No significant difference | - |

| Day 7 | Corneal Haze Score | Significantly lower | Higher | 0.011 |

| Day 10 | Corneal Haze Score | Significantly lower | Higher | 0.014 |

| Day 14 | Corneal Haze Score | Significantly lower | Higher | 0.043 |

Table 1: Corneal haze scores in NS2-treated versus vehicle-treated rabbit eyes following photorefractive keratectomy.[7]

The study also noted that approximately 16% of vehicle-treated corneas reached clinical haze grades of 3 or 4, whereas NS2 treatment prevented corneas from reaching these higher levels of haze.[7]

Summary and Future Directions

The available preclinical data, primarily from models of uveitis and corneal wound healing, suggest that this compound possesses significant anti-inflammatory properties, consistent with its mechanism of action as a RASP inhibitor. However, a notable gap exists in the peer-reviewed literature regarding the efficacy of this compound in a direct preclinical model of dry eye disease. Such studies would be invaluable for a deeper understanding of its therapeutic potential in this specific indication.

Future preclinical research could focus on evaluating this compound in desiccating stress or scopolamine-induced dry eye models in rodents. Key endpoints in these studies would include assessments of tear production, corneal and conjunctival staining, goblet cell density, and the quantification of inflammatory markers on the ocular surface. These studies would provide a more direct preclinical validation of the extensive clinical findings for this compound in the treatment of dry eye disease.

References

- 1. Desiccating Stress + Scopolamine-Induced Dry Eye - Experimentica [experimentica.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. iris-pharma.com [iris-pharma.com]

- 4. Benzalkonium chloride-induced dry eye disease animal models: Current understanding and potential for translational research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular this compound, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

Reproxalap as a potential treatment for noninfectious anterior uveitis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reproxalap is a novel, first-in-class small-molecule inhibitor of reactive aldehyde species (RASP), which are pro-inflammatory mediators implicated in the pathogenesis of various immune-mediated diseases. This technical guide provides a comprehensive overview of the clinical investigation of this compound as a potential topical treatment for noninfectious anterior uveitis. While the development program for this indication has been discontinued, the data from the clinical trials offer valuable insights into the mechanism of action and potential of RASP inhibition in ocular inflammation. This document summarizes the available quantitative data, details the experimental protocols of the key clinical trials, and visualizes the proposed mechanism of action and experimental workflows.

Mechanism of Action: RASP Inhibition

Reactive aldehyde species (RASP), such as malondialdehyde and 4-hydroxynonenal, are highly reactive molecules that accumulate during periods of oxidative stress and inflammation.[1][2] By covalently binding to and modifying cellular macromolecules, RASP can potentiate pro-inflammatory signaling cascades, including the NF-κB pathway, leading to the production of inflammatory cytokines and subsequent tissue damage.[1][3] this compound is designed to trap and sequester these aldehydes, thereby mitigating their pro-inflammatory effects.[1] This novel mechanism offers a potential upstream approach to modulating inflammation.[4]

Clinical Development Program

This compound was evaluated for the treatment of noninfectious anterior uveitis in a Phase 2 and a Phase 3 clinical trial.

Phase 2 Clinical Trial (NCT02406209)

This randomized, investigator-masked, comparator-controlled, parallel-group, multicenter Phase 2 trial was designed to assess the safety and efficacy of this compound as a replacement for or adjunct to topical corticosteroids.[1]

-

Study Population: 45 patients with mild-to-moderate acute noninfectious anterior uveitis.[1]

-

Inclusion Criteria: Patients aged 18-85 with an anterior chamber cell grade between 1 and 3, baseline intraocular pressure (IOP) <25 mmHg, and best-corrected visual acuity of 20/200 or better.[1]

-

Randomization and Treatment Arms: Patients were randomized 1:1:1 to one of three treatment groups:[1]

-

This compound Monotherapy: 0.5% this compound ophthalmic solution administered four times daily (QID) for 6 weeks.

-

Prednisolone Acetate Monotherapy: 1% prednisolone acetate ophthalmic suspension (Pred Forte®) administered QID with a taper over 6 weeks.

-

Combination Therapy: 0.5% this compound QID for 6 weeks and 1% prednisolone acetate twice daily (BID) with a taper over 4 weeks.

-

-

Primary Efficacy Endpoint: Change from baseline in anterior chamber cell count.

-

Safety Assessments: Included IOP measurements, funduscopic examination, and adverse event monitoring.[1]

Table 1: Patient Demographics and Baseline Characteristics (Phase 2 Trial)

| Characteristic | This compound (n=15) | Prednisolone Acetate (n=15) | Combination (n=14) |

| Age, mean (SD), years | 45.5 (15.6) | 45.5 (15.6) | 45.5 (15.6) |

| Female, n (%) | 10 (67) | 11 (73) | 9 (64) |

| Anterior Chamber Cell Grade, mean (SD) | 1.5 (0.5) | 1.9 (0.7) | 1.9 (0.7) |

| Anterior Chamber Flare Grade, mean (SD) | 1.1 (0.7) | 1.1 (0.7) | 0.6 (0.5) |

| Intraocular Pressure, mean (SD), mmHg | 15.0 (4.4) | 14.0 (2.7) | 13.0 (4.9) |

Data adapted from Mandell KJ, et al. J Ocul Pharmacol Ther. 2020.[1]

Table 2: Efficacy and Safety Outcomes (Phase 2 Trial)

| Outcome | This compound | Prednisolone Acetate | Combination |

| Efficacy | |||

| Non-inferiority to Prednisolone Acetate in reducing anterior chamber cell count (p-value) | p=0.036 (at 2 weeks), p=0.048 (at 4 weeks)[5] | N/A | Non-inferior[5] |

| Patients achieving ACC Grade 0 (zero cells) at 4 weeks, % | 53% | 38% | N/A |

| Safety | |||

| Average change in IOP | No increase[1] | ~2 mmHg increase[1] | N/A |

| Patients with >10 mmHg IOP increase, n (%) | 0 (0) | 2 (7)[4] | N/A |

ACC: Anterior Chamber Cell; IOP: Intraocular Pressure. Data adapted from cited sources.[1][4][5]

Phase 3 Clinical Trial (SOLACE - NCT03131154)

The SOLACE trial was a randomized, double-masked, vehicle-controlled Phase 3 study intended to confirm the efficacy and safety of this compound in a larger patient population.[6]

-

Study Population: Approximately 100 patients with active noninfectious anterior uveitis.[5]

-

Inclusion Criteria: Patients aged ≥ 18 and ≤ 85 years with acute non-infectious anterior uveitis with symptom onset within the previous 2 weeks and a best-corrected visual acuity of ≥ 35 letters in the study eye.[6]

-

Randomization and Treatment Arms: Patients were randomized equally to receive either:

-

Treatment Duration: 4 weeks.[5]

-

Primary Efficacy Endpoint: Time to clearance of anterior chamber cells (cell count of 0) maintained to week 4 without rescue therapy.[6]

The SOLACE trial did not meet its primary or secondary endpoints.[7] This was attributed to a high rate of disease resolution in the vehicle-treated group.[7] While the activity of this compound was reported to be consistently greater than vehicle, the difference was not statistically significant.[7] As a result, the noninfectious anterior uveitis program for this compound was discontinued.[7] Specific quantitative data from the SOLACE trial have not been published in peer-reviewed literature.

Conclusion

The clinical development of this compound for noninfectious anterior uveitis demonstrated that the novel mechanism of RASP inhibition could offer an alternative to corticosteroids with a potentially favorable safety profile, particularly concerning intraocular pressure.[1] The Phase 2 trial suggested non-inferiority to prednisolone acetate in reducing anterior chamber inflammation.[5] However, the subsequent Phase 3 SOLACE trial was unable to demonstrate a statistically significant benefit over vehicle, leading to the discontinuation of the program for this indication.[7] Despite this outcome, the research provides a valuable foundation for understanding the role of RASP in ocular inflammation and the potential for this therapeutic approach in other ophthalmic conditions.

References

- 1. Randomized Phase 2 Trial of this compound, a Novel Reactive Aldehyde Species Inhibitor, in Patients with Noninfectious Anterior Uveitis: Model for Corticosteroid Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular this compound, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ir.aldeyra.com [ir.aldeyra.com]

- 5. ir.aldeyra.com [ir.aldeyra.com]

- 6. SOLACE Trial - A Phase 3 Trial in Subjects With Non-infectious Anterior-uveitis. | MedPath [trial.medpath.com]

- 7. Aldeyra Therapeutics Announces Results from the SOLACE Trial in Noninfectious Anterior Uveitis | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]

The Early Discovery and Development of Reproxalap: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reproxalap (formerly known as ADX-102 or NS-2) is a novel, first-in-class small-molecule inhibitor of reactive aldehyde species (RASP).[1][2] It has been developed by Aldeyra Therapeutics for the treatment of ocular inflammatory diseases, primarily dry eye disease (DED) and allergic conjunctivitis.[1][3] RASP are pro-inflammatory molecules that are elevated in various inflammatory conditions, and by targeting these species, this compound offers a unique mechanism of action that addresses the inflammation cascade at an upstream point.[4][5] This technical guide provides an in-depth overview of the early discovery and development of this compound, with a focus on its mechanism of action, key experimental data, and the methodologies employed in its preclinical and clinical evaluation.

Mechanism of Action: Targeting Reactive Aldehyde Species

This compound's therapeutic effect is derived from its ability to sequester and inhibit RASP. RASP, such as malondialdehyde (MDA) and 4-hydroxynonenal (HNE), are highly reactive electrophilic molecules generated through processes like lipid peroxidation.[5] In ocular inflammatory diseases, elevated levels of RASP contribute to cellular damage and amplify the inflammatory response.[5]

This compound covalently binds to RASP, thereby neutralizing them and preventing their interaction with biological targets.[6] This action occurs upstream of the release of pro-inflammatory cytokines and T-cell activation, distinguishing it from many existing therapies for ocular inflammation.[7] By inhibiting RASP, this compound modulates several key inflammatory signaling pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: RASP can activate the NF-κB pathway, a central regulator of inflammation that leads to the transcription of numerous pro-inflammatory cytokines and chemokines.[1][8] By sequestering RASP, this compound is believed to prevent the activation of NF-κB.[6]

-

Inflammasome Activation: RASP can trigger the assembly and activation of inflammasomes, multi-protein complexes that lead to the maturation and release of potent pro-inflammatory cytokines like IL-1β and IL-18.[4][9][10] this compound's inhibition of RASP is thought to dampen this inflammasome-mediated inflammation.

-

Scavenger Receptor A (SR-A): RASP can interact with scavenger receptors on immune cells like macrophages, contributing to the inflammatory response.[11] this compound may interfere with this interaction.

Clinical Development in Dry Eye Disease

This compound has undergone extensive clinical evaluation for the treatment of DED, demonstrating efficacy in reducing both signs and symptoms of the disease.

Phase 2a Trial (NCT03162783)

This randomized, double-masked, parallel-group trial evaluated three topical ocular formulations of this compound in 51 patients with DED over 28 days.[6][10] The pooled data from the active treatment groups showed significant improvements from baseline in various signs and symptoms.[10]

Table 1: Key Efficacy Endpoints from the Phase 2a Trial (Pooled Data, Change from Baseline at Day 28) [10]

| Endpoint | P-value |

| Symptom Assessment in Dry Eye Disease (SANDE) Score | 0.003 |

| Ocular Discomfort Scale (ODS) Score | <0.0001 |

| Ocular Discomfort Score and 4-Symptom Questionnaire Overall Score | 0.0004 |

| Schirmer's Test | 0.008 |

| Tear Osmolarity | 0.003 |

| Lissamine Green Total Staining Score | 0.002 |

Phase 2b Trial (NCT03404115)

This 12-week, randomized, vehicle-controlled trial investigated 0.1% and 0.25% concentrations of this compound in 300 DED patients.[1][9][12] The 0.25% concentration demonstrated statistically significant reductions in key symptoms compared to vehicle.[1][9]

Table 2: Key Efficacy Endpoints from the Phase 2b Trial (0.25% this compound vs. Vehicle) [1][9][12]

| Endpoint | P-value |

| Four-Symptom Ocular Dryness Score | <0.05 |

| Overall Ocular Discomfort Symptom Score | <0.05 |

| Ocular Fluorescein Staining Score | <0.05 |

RENEW Trial (Phase 3, Part 1) (NCT03879863)

This adaptive Phase 3 trial evaluated an induction-maintenance dosing regimen in 422 patients with moderate to severe DED.[13][14] The trial met its primary objective, with the this compound group showing statistically significant improvement in the co-primary endpoint of ocular dryness score.[14]

Table 3: Key Symptom Improvements in the RENEW Trial (Part 1, Induction-Maintenance Group vs. Vehicle) [14]

| Symptom (Visual Analog Scale) | P-value |

| Ocular Dryness | 0.0004 |

| Itching | 0.03 |

| Foreign Body Sensation | 0.004 |

| Discomfort | 0.003 |

| Photophobia | 0.004 |

| Pain | 0.03 |

TRANQUILITY and TRANQUILITY-2 Trials (Phase 3) (NCT04674358, NCT05062330)

The TRANQUILITY trials were designed to assess the effect of this compound on ocular redness and Schirmer's test in a dry eye chamber. While the primary endpoint of ocular redness was not met in the initial TRANQUILITY trial, a statistically significant improvement in the Schirmer test was observed (p=0.0001).[4][15] The TRANQUILITY-2 trial subsequently met its co-primary endpoints of Schirmer test (p=0.0001) and ≥10 mm Schirmer test responder proportions (p<0.0001).[16]

Table 4: Key Sign Improvements in the TRANQUILITY Program [4][15][16]

| Trial | Endpoint | Result |

| TRANQUILITY | Schirmer Test | Statistically significant (p=0.0001) |

| TRANQUILITY-2 | Schirmer Test | Statistically significant (p=0.0001) |

| TRANQUILITY-2 | ≥10 mm Schirmer Test Responder Proportions | Statistically significant (p<0.0001) |

Clinical Development in Allergic Conjunctivitis

This compound has also demonstrated rapid and significant efficacy in treating the signs and symptoms of allergic conjunctivitis.

INVIGORATE-2 Trial (Phase 3) (NCT05238523)

This Phase 3 allergen chamber trial in 131 patients with allergic conjunctivitis met its primary endpoint of ocular itching and all secondary endpoints.[8][11]

Table 5: Key Efficacy Endpoints in the INVIGORATE-2 Trial [8][11]

| Endpoint | P-value |

| Ocular Itching Score | <0.0001 |

| Ocular Redness | 0.004 |

| Ocular Tearing | <0.0001 |

| Total Ocular Severity Score | <0.0001 |

Experimental Protocols

Dry Eye Chamber and Allergen Chamber Studies

A controlled adverse environment (CAE) or allergen chamber was utilized in several clinical trials to induce and assess the signs and symptoms of dry eye or allergic conjunctivitis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. optometrytimes.com [optometrytimes.com]

- 4. Signaling pathways initiated in macrophages after engagement of type A scavenger receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of 4-Hydroxynonenal (4-HNE) Protein Adducts by ELISA | Springer Nature Experiments [experiments.springernature.com]

- 6. Evaluation of Eye-Pain Severity between Dry-Eye Subtypes [mdpi.com]

- 7. ir.aldeyra.com [ir.aldeyra.com]

- 8. researchgate.net [researchgate.net]

- 9. ophthalmologytimes.com [ophthalmologytimes.com]

- 10. Measurement of 4-Hydroxynonenal (4-HNE) Protein Adducts by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Understanding the Role of Scavenger Receptor A1 in Nanoparticle Uptake by Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. NLRP3 Inflammasome Activation in Retinal Pigment Epithelial Cells by Lysosomal Destabilization: Implications for Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aldeyra Therapeutics Achieves Primary Endpoint in Phase 3 Dry Eye Disease Clinical Trial of this compound | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]

- 15. Macrophage scavenger receptor class A: A multifunctional receptor in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of 4-hydroxynonenal (4-HNE) protein adducts by ELISA : LSBU Open Research [openresearch.lsbu.ac.uk]

Reproxalap: A Technical Deep Dive into its Impact on Pro-Inflammatory Cytokine Release

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reproxalap is a first-in-class small-molecule inhibitor of Reactive Aldehyde Species (RASP), currently under investigation for the treatment of various inflammatory conditions, particularly ocular diseases such as dry eye syndrome and allergic conjunctivitis.[1][2] RASP are small, highly reactive molecules that accumulate in tissues during periods of oxidative stress and inflammation, contributing to the activation of pro-inflammatory signaling pathways.[1] By scavenging and neutralizing RASP, this compound offers a novel, upstream mechanism of action that modulates the inflammatory cascade, leading to a reduction in the release of key pro-inflammatory cytokines. This document provides a detailed technical overview of this compound's mechanism of action, its quantified impact on cytokine release, and the experimental methodologies used to elucidate its effects.

Mechanism of Action: RASP Inhibition and Downstream Effects

This compound's primary mechanism of action is the covalent binding and subsequent inactivation of RASP. These reactive species, which include malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), are byproducts of lipid peroxidation and are potent activators of inflammatory signaling. RASP are known to activate key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and inflammasome pathways, leading to the transcription and release of a broad range of pro-inflammatory cytokines.[3] By reducing the cellular pool of RASP, this compound effectively dampens the activation of these downstream pathways, resulting in a broad-based reduction of pro-inflammatory mediators.[3]

Quantitative Impact on Pro-Inflammatory Cytokine Release

Preclinical studies have demonstrated this compound's ability to significantly modulate the release of several key pro-inflammatory cytokines. The following table summarizes the observed effects in a preclinical model of inflammation.

| Cytokine | Effect | Approximate Modulation (%) | Source |

| TNF-α | Reduction | ~50-75% | [4] |

| IL-1β | Reduction | ~50-75% | [4] |

| IL-5 | Reduction | ~50-75% | [4] |

| IL-17 | Reduction | ~75-90% | [4] |

| IL-10 | Increase | ~700% | [4] |

Note: The approximate modulation percentages are based on graphical representations from preclinical data presented by Aldeyra Therapeutics. Specific numerical data from a peer-reviewed publication was not available at the time of this writing.

Signaling Pathway Visualization

The following diagrams illustrate the proposed signaling pathway of RASP-mediated inflammation and the intervention by this compound, as well as a typical experimental workflow for assessing its impact on cytokine release.

Caption: RASP-mediated activation of the NF-κB pathway and this compound's point of intervention.

Caption: Experimental workflow for in vitro cytokine release assay.

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to assess the impact of this compound on pro-inflammatory cytokine release.

In Vivo LPS-Induced Inflammation Model

This model is designed to assess the systemic anti-inflammatory effects of a compound.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound (or vehicle control)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

ELISA or multiplex assay kits for murine TNF-α, IL-1β, and IL-6

Procedure:

-

Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment.

-

Compound Administration: Administer this compound or vehicle control to mice via intraperitoneal (IP) injection at the desired dose.

-

Induction of Inflammation: One hour after compound administration, induce systemic inflammation by IP injection of LPS (e.g., 1 mg/kg body weight) dissolved in sterile saline.

-

Sample Collection: At a predetermined time point post-LPS injection (e.g., 2 hours for peak TNF-α), collect blood samples via cardiac puncture into EDTA-containing tubes.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the plasma samples using a commercial ELISA or multiplex bead-based assay according to the manufacturer's instructions.

-

Data Analysis: Compare cytokine levels in the this compound-treated group to the vehicle-treated control group to determine the percentage of inhibition.

In Vitro Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)

This assay evaluates the direct effect of a compound on human immune cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (or vehicle control, e.g., DMSO)

-

Lipopolysaccharide (LPS)

-

96-well cell culture plates

-

ELISA or multiplex assay kits for human TNF-α, IL-1β, and IL-6

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Compound Pre-incubation: Add this compound or vehicle control at various concentrations to the appropriate wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulation: Add LPS to the wells at a final concentration of 100 ng/mL to stimulate cytokine release. Include unstimulated control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using a commercial ELISA or multiplex assay.

-

Data Analysis: Calculate the IC50 values for this compound's inhibition of each cytokine and determine the maximal percentage of inhibition.

Conclusion

This compound's novel mechanism of action, targeting the upstream mediators of inflammation, RASP, provides a compelling rationale for its therapeutic potential in a variety of inflammatory diseases. The preclinical data strongly suggest a broad anti-inflammatory effect, characterized by a significant reduction in key pro-inflammatory cytokines. The experimental protocols outlined in this document provide a framework for the continued investigation and characterization of this compound and other RASP inhibitors. Further research, including the publication of detailed preclinical quantitative data and continued clinical trials, will be crucial in fully elucidating the therapeutic utility of this promising new class of anti-inflammatory agents.

References

- 1. mdpi.com [mdpi.com]

- 2. In vivo Analysis of Neutrophil Infiltration during LPS-induced Peritonitis [bio-protocol.org]

- 3. Aldeyra Therapeutics Announces Positive Top-Line Symptom and Sign Results from Run-In Cohort of Phase 3 TRANQUILITY Trial in Dry Eye Disease | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]

- 4. ir.aldeyra.com [ir.aldeyra.com]

An In-Depth Technical Guide to the Covalent Binding of Reproxalap to Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reproxalap is a novel, first-in-class small-molecule drug candidate in late-stage clinical development for the treatment of ocular inflammatory diseases such as dry eye disease and allergic conjunctivitis.[1] Its therapeutic effect stems from its ability to act as a potent inhibitor of reactive aldehyde species (RASP).[2][3] RASP, such as malondialdehyde (MDA) and 4-hydroxynonenal (HNE), are highly reactive molecules generated during oxidative stress that contribute to inflammation and cellular damage.[4][5] this compound functions by covalently binding to and neutralizing these harmful aldehydes, thereby mitigating downstream inflammatory cascades.[5][6] This technical guide provides a comprehensive overview of the covalent binding of this compound to aldehydes, including the underlying chemical mechanism, its impact on key inflammatory signaling pathways, and detailed experimental protocols for studying its activity.

Mechanism of Covalent Binding: Schiff Base Formation and Cyclization

This compound's primary mechanism of action involves its role as an "aldehyde trap."[7][8] It achieves this by rapidly and covalently binding to RASP.[5] This interaction is understood to proceed through the formation of a Schiff base, a common reaction between a primary amine and an aldehyde. The chemical structure of this compound, 2-(3-amino-6-chloroquinolin-2-yl)-propan-2-ol, contains a primary amine group that is crucial for this reaction.[9][10]

The reaction is initiated by the nucleophilic attack of this compound's primary amine on the carbonyl carbon of an aldehyde. This is followed by a dehydration step to form an imine, or Schiff base. Subsequently, it is proposed that an intramolecular cyclization reaction occurs, leading to the formation of a stable, cyclic adduct.[7][11] This sequestration of the aldehyde effectively removes it from the biological system, preventing it from interacting with and damaging cellular components.

Figure 1: Proposed reaction mechanism of this compound with an aldehyde.

Impact on Inflammatory Signaling Pathways

By sequestering RASP, this compound effectively inhibits the activation of key pro-inflammatory signaling pathways that are central to the pathogenesis of ocular inflammatory diseases.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes.[12] Aldehydes like acetaldehyde have been shown to activate the NF-κB pathway by promoting the degradation of its inhibitor, IκBα.[2][13][14] This allows the p65/p50 subunits of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory cytokines. By trapping these aldehydes, this compound prevents the degradation of IκBα, thereby inhibiting NF-κB activation and subsequent inflammation.[5][6]

Figure 2: Inhibition of the NF-κB pathway by this compound.

Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of the potent pro-inflammatory cytokines IL-1β and IL-18.[15][16] RASP are known to be potent activators of the NLRP3 inflammasome.[5][6] By reducing the levels of RASP, this compound is believed to prevent the assembly and activation of the NLRP3 inflammasome, thereby decreasing the release of IL-1β and IL-18 and mitigating the inflammatory response.[17]

Figure 3: Modulation of the NLRP3 inflammasome by this compound.

Quantitative Data

Clinical trials have demonstrated the efficacy of this compound in reducing the signs and symptoms of ocular inflammatory diseases. The following tables summarize key quantitative findings from these studies.

| Indication | Study Phase | Primary Endpoint(s) | Result | p-value | Reference |

| Dry Eye Disease | Phase 2b | Ocular dryness | Statistically significant improvement | 0.047 | [15] |

| Dry Eye Disease | Phase 2b | Nasal region fluorescein staining | Statistically significant improvement | 0.030 | [15] |

| Allergic Conjunctivitis | Phase 3 | Ocular itching | Statistically significant reduction | <0.001 | [18] |

| Allergic Conjunctivitis | Phase 3 | Ocular redness | Statistically significant reduction | <0.001 | [18] |

| Noninfectious Anterior Uveitis | Phase 2 | Anterior chamber cell count and grade | Non-inferior to prednisolone | - | [19][20] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the covalent binding of this compound to aldehydes and its downstream effects.

Measurement of Malondialdehyde (MDA) Adducts in Tear Fluid by ELISA

This protocol describes a competitive ELISA to quantify MDA-protein adducts in tear samples.

Materials:

-

High-bind 96-well microplate

-

MDA-BSA standard

-

Anti-MDA primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Tear samples collected via Schirmer strips or capillary tubes

Procedure:

-

Plate Coating: Coat the wells of a 96-well microplate with an MDA-conjugated protein (e.g., MDA-BSA) in coating buffer overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Sample and Standard Incubation: Add tear samples and a serial dilution of the MDA-BSA standard to the wells. Incubate for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Add the anti-MDA primary antibody to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Reaction: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop Reaction: Stop the reaction by adding the stop solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of MDA adducts in the samples is inversely proportional to the signal.

Figure 4: Workflow for MDA ELISA.

Assessment of NF-κB p65 Nuclear Translocation by Immunofluorescence

This protocol details the visualization and quantification of NF-κB p65 subunit translocation from the cytoplasm to the nucleus in ocular cells treated with an inflammatory stimulus and this compound.

Materials:

-

Ocular cell line (e.g., human corneal epithelial cells)

-

Cell culture plates with coverslips

-

Inflammatory stimulus (e.g., TNF-α or LPS)

-

This compound

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% goat serum)

-

Primary antibody against NF-κB p65

-

Fluorescently-labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed ocular cells on coverslips in a culture plate. Once confluent, pre-treat the cells with this compound for a specified time, followed by stimulation with an inflammatory agent (e.g., TNF-α) for 30-60 minutes. Include appropriate controls (untreated, stimulus only).

-

Fixation: Fix the cells with fixation buffer for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-p65 antibody overnight at 4°C.[4]

-

Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Counterstain the nuclei with DAPI for 5-10 minutes.

-

Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the p65 (e.g., red fluorescence) and nuclear (blue fluorescence) staining. Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

Figure 5: Workflow for NF-κB immunofluorescence.

Measurement of IL-1β Release by ELISA

This protocol outlines a sandwich ELISA for the quantification of IL-1β released into the cell culture supernatant from ocular cells.

Materials:

-

IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

-

96-well microplate pre-coated with anti-human IL-1β capture antibody

-

Recombinant human IL-1β standard

-

Wash buffer

-

Assay diluent

-

Cell culture supernatants from treated and control cells

Procedure:

-

Prepare Reagents: Reconstitute and prepare all reagents as per the kit manufacturer's instructions. Prepare a serial dilution of the recombinant human IL-1β standard.

-

Add Samples and Standards: Add cell culture supernatants and the IL-1β standards to the wells of the pre-coated microplate. Incubate for 2 hours at room temperature.[21]

-

Washing: Wash the plate four times with wash buffer.

-

Add Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate four times with wash buffer.

-

Add Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.

-

Washing: Wash the plate four times with wash buffer.

-

Substrate Reaction: Add TMB substrate to each well and incubate for 15-20 minutes at room temperature in the dark.

-

Stop Reaction: Stop the reaction by adding the stop solution.

-

Measurement: Read the absorbance at 450 nm. The concentration of IL-1β in the samples is determined by comparing their absorbance to the standard curve.

Figure 6: Workflow for IL-1β ELISA.

Conclusion

This compound represents a promising therapeutic agent for ocular inflammatory diseases due to its unique mechanism of action as a RASP inhibitor. Its ability to covalently bind and sequester pro-inflammatory aldehydes effectively dampens the downstream inflammatory signaling cascades mediated by NF-κB and the NLRP3 inflammasome. The in-depth understanding of its chemical interactions and biological effects, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development and optimization of this and other aldehyde-targeting therapies. Further research into the precise kinetics and binding affinities of this compound with various aldehydes will provide a more complete picture of its pharmacological profile and therapeutic potential.

References

- 1. Aldeyra Therapeutics Receives Complete Response Letter from the U.S. Food and Drug Administration for the this compound New Drug Application for the Treatment of Dry Eye Disease | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]

- 2. academic.oup.com [academic.oup.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular this compound, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Randomized Phase 2 Trial of this compound, a Novel Reactive Aldehyde Species Inhibitor, in Patients with Noninfectious Anterior Uveitis: Model for Corticosteroid Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. affigen.com [affigen.com]

- 8. US11197821B2 - Formulations for treatment of dry eye disease - Google Patents [patents.google.com]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. CA3113462A1 - Formulations of this compound for the treatment of dry eye disease - Google Patents [patents.google.com]

- 12. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enhanced DNA binding and activation of transcription factors NF-kappa B and AP-1 by acetaldehyde in HEPG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acetaldehyde inhibits NF-kappaB activation through IkappaBalpha preservation in rat Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 16. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mpbio.com [mpbio.com]

- 19. NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT (NF-kappaB, NFKB-3) [fivephoton.com]

- 20. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 21. abcam.com [abcam.com]

Reproxalap's Inhibition of Malondialdehyde (MDA) and 4-Hydroxynonenal (HNE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reproxalap is a novel, first-in-class small-molecule inhibitor of reactive aldehyde species (RASP), a class of pro-inflammatory molecules that includes malondialdehyde (MDA) and 4-hydroxynonenal (HNE). Elevated levels of RASP are implicated in a variety of immune-mediated diseases, particularly ocular inflammatory conditions such as dry eye disease and allergic conjunctivitis.[1][2] By covalently binding to and sequestering MDA and HNE, this compound effectively neutralizes their damaging effects, leading to a reduction in inflammation and the alleviation of associated signs and symptoms. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its inhibition of MDA and HNE, and presents the available data, experimental methodologies, and relevant signaling pathways.

This compound's Mechanism of Action: Targeting RASP

Reactive aldehyde species, including MDA and HNE, are highly reactive electrophilic molecules generated as byproducts of lipid peroxidation and other metabolic processes. In inflammatory states, the production of these aldehydes is significantly increased.[2] RASP contribute to pathology through several mechanisms:

-

Protein and Lipid Adduction: MDA and HNE can form covalent adducts with cellular macromolecules, including proteins and lipids, altering their structure and function.[2]

-

Pro-inflammatory Signaling: RASP can activate pro-inflammatory signaling cascades, most notably the NF-κB and inflammasome pathways, leading to the production and release of inflammatory cytokines.[2]

This compound is designed to act as a "RASP scavenger," rapidly and covalently binding to free aldehydes like MDA and HNE. This action prevents their interaction with biological targets, thereby mitigating their pro-inflammatory effects.[2]

Quantitative Data on RASP Inhibition

While specific quantitative data on the dose-dependent inhibition of MDA and HNE by this compound from preclinical in vitro or in vivo studies are not extensively detailed in publicly available literature, clinical trial data has demonstrated a significant reduction in overall RASP levels in the tears of patients treated with this compound.

A Phase 2a clinical trial in patients with dry eye disease showed that treatment with this compound resulted in a statistically significant decrease in tear RASP levels after 28 days of treatment.[1][3][4] This finding provides direct clinical evidence of this compound's mechanism of action.

Table 1: Summary of Clinical Trial Findings on Tear RASP Level Reduction

| Clinical Trial Phase | Indication | Treatment Group(s) | Duration | Key Finding | Citation(s) |

| Phase 2a | Dry Eye Disease | 0.1% and 0.5% this compound Ophthalmic Solutions | 28 days | Statistically significant decrease in tear RASP levels from baseline. | [1][3][4] |

It is important to note that while the reduction in tear RASP was significant, the specific percentage of MDA and HNE inhibition was not detailed in the available publications.

Experimental Protocols

The measurement of MDA and HNE in biological samples is crucial for assessing the efficacy of RASP inhibitors like this compound. The following are detailed methodologies for commonly used assays.

Measurement of Malondialdehyde (MDA) via Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method for measuring lipid peroxidation by detecting MDA.

Principle: The assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions at high temperature to form a colored adduct, which can be quantified spectrophotometrically.

Protocol for Tear Samples:

-

Sample Collection: Collect tear samples using appropriate methods (e.g., capillary tubes).

-

Reagent Preparation:

-

TBA Reagent: Prepare a solution of 0.67% (w/v) thiobarbituric acid.

-

Acid Reagent: Prepare a solution of 10% trichloroacetic acid (TCA).

-

-

Assay Procedure:

-

To 100 µL of tear sample, add 200 µL of ice-cold 10% TCA to precipitate proteins.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 2200 x g for 15 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a new tube.

-

Add 200 µL of 0.67% TBA reagent.

-

Incubate in a boiling water bath for 10 minutes.

-

Cool the samples to room temperature.

-

Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.

-

-

Standard Curve: Prepare a standard curve using a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

-

Calculation: Determine the concentration of MDA in the samples by comparing their absorbance to the standard curve.

Measurement of 4-Hydroxynonenal (HNE) via Competitive ELISA

Competitive ELISA kits are a sensitive and specific method for quantifying HNE-protein adducts.

Principle: The assay is based on the competitive binding between HNE in the sample and a HNE-conjugate coated on the ELISA plate for a limited number of anti-HNE antibody binding sites.

Protocol for Ocular Tissue Homogenates or Tear Samples:

-

Sample Preparation:

-

Tear Samples: Collect and dilute as necessary with the provided assay diluent.

-

Ocular Tissue: Homogenize the tissue in an appropriate lysis buffer and determine the protein concentration.

-

-

Assay Procedure (based on a typical commercial kit):

-

Add 50 µL of the standard or prepared sample to the wells of the HNE-conjugate coated microplate.

-

Incubate for 10 minutes at room temperature on an orbital shaker.

-

Add 50 µL of the diluted anti-HNE antibody to each well.

-

Incubate for 1 hour at room temperature on an orbital shaker.

-

Wash the wells three times with the provided wash buffer.

-

Add 100 µL of a diluted HRP-conjugated secondary antibody to each well.

-

Incubate for 1 hour at room temperature on an orbital shaker.

-

Wash the wells three times with the wash buffer.

-

Add 100 µL of the substrate solution to each well and incubate for 2-20 minutes.

-

Stop the reaction by adding 100 µL of the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Standard Curve: Prepare a standard curve using the provided HNE-BSA standards.

-

Calculation: The concentration of HNE in the samples is inversely proportional to the absorbance and is calculated based on the standard curve.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for assessing its activity.

Caption: this compound's mechanism of action in inhibiting RASP-mediated inflammation.

Caption: Workflow for a clinical trial assessing this compound's effect on tear RASP levels.

Conclusion

This compound represents a targeted therapeutic approach for ocular inflammatory diseases by specifically inhibiting the pro-inflammatory reactive aldehyde species, MDA and HNE. Clinical evidence has demonstrated its ability to significantly reduce RASP levels in the tears of patients with dry eye disease. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of this compound and other RASP inhibitors. The visualization of the signaling pathways underscores the central role of RASP in ocular inflammation and highlights the mechanism by which this compound exerts its therapeutic effect. Further research, including the publication of more extensive quantitative data from preclinical and clinical studies, will continue to elucidate the full potential of this novel therapeutic agent.

References

- 1. ir.aldeyra.com [ir.aldeyra.com]

- 2. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular this compound, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular this compound, a Novel RASP Inhibitor, in Dry Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Effects of Reproxalap on Th1 and Th2-Mediated Inflammation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed examination of Reproxalap, a first-in-class small-molecule modulator of Reactive Aldehyde Species (RASP). Elevated levels of RASP are implicated in the potentiation of pro-inflammatory signaling cascades that are fundamental to both T-helper 1 (Th1) and T-helper 2 (Th2) mediated inflammatory responses. This compound's novel mechanism of action, which involves the sequestration of RASP, allows it to broadly inhibit inflammation upstream of cytokine release. This guide synthesizes preclinical evidence and clinical trial data, focusing on this compound's efficacy in ocular inflammatory diseases such as allergic conjunctivitis (a classic Th2-driven condition) and dry eye disease (a condition with mixed Th1/Th2 etiology). We present quantitative data in structured tables, detail the experimental protocols of key clinical trials, and provide visualizations of the core mechanisms and workflows to offer a comprehensive resource for the scientific community.

Introduction: The Dual Challenge of Th1 and Th2-Mediated Inflammation

T-helper (Th) cells are critical orchestrators of the adaptive immune response, and their differentiation into distinct subsets, primarily Th1 and Th2, dictates the nature of the inflammatory cascade.

-

Th1-mediated inflammation is characterized by the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ). It is primarily involved in the response to intracellular pathogens and is a key component in the pathophysiology of certain autoimmune and chronic inflammatory conditions, including aspects of dry eye disease.[1][2][3]

-

Th2-mediated inflammation is defined by the release of cytokines including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[4][5] This pathway is central to allergic responses, driving the production of IgE and the recruitment of eosinophils and mast cells. Allergic conjunctivitis is a quintessential example of a Th2-driven disease.[3][6]

A significant challenge in treating inflammatory diseases is the development of therapies that can effectively modulate these pathways without the broad and often undesirable effects of corticosteroids. A novel therapeutic target is the family of Reactive Aldehyde Species (RASP), which are upstream mediators of inflammation.

The Role of Reactive Aldehyde Species (RASP) in Inflammation

RASP, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE), are small, highly reactive molecules that are elevated in a variety of inflammatory diseases.[7][8][9] They act as pro-inflammatory signals by covalently binding to and altering the function of proteins involved in inflammatory pathways.[7] This potentiation of inflammation occurs upstream of significant cytokine release and involves the activation of key signaling hubs like Nuclear Factor-kappa B (NF-κB) and inflammasomes.[7][8][10]

This compound: A Targeted RASP Inhibitor

This compound is a novel small-molecule RASP inhibitor designed to treat immune-mediated inflammatory diseases.[11] Its mechanism of action involves covalently binding to and sequestering RASP, thus neutralizing their pro-inflammatory activity.[7] By targeting these upstream mediators, this compound can broadly dampen the inflammatory response, preventing the activation of downstream pathways like NF-κB and the subsequent release of both Th1 and Th2 cytokines. Preclinical studies in animal models have demonstrated that this compound can inhibit both Th1- and Th2-mediated inflammation.[7]

This upstream inhibition provides a therapeutic rationale for the use of this compound in diseases where a mix of inflammatory pathways is active. By reducing the overall RASP load, this compound is hypothesized to lower the activation threshold for T-cell differentiation and cytokine production, thereby mitigating the pathological responses characteristic of both Th1 and Th2-driven diseases.